molecular formula C19H23ClN2O B13734273 Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride CAS No. 13708-41-3

Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride

Cat. No.: B13734273
CAS No.: 13708-41-3
M. Wt: 330.8 g/mol
InChI Key: GXGIRSIVJABTFZ-UHFFFAOYSA-N
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Description

Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a benzene ring fused to a pyrrole ring. This specific compound is notable for its unique structure, which includes a dimethylamino group, a methoxy group, and a phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives typically involves the functionalization of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used . These methods allow for the efficient production of complex indole derivatives on a large scale.

Chemical Reactions Analysis

Types of Reactions

Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that regulate neurotransmitter release . The exact mechanism of action depends on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

13708-41-3

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

(5-methoxy-2-methyl-1-phenylindol-3-yl)methyl-dimethylazanium;chloride

InChI

InChI=1S/C19H22N2O.ClH/c1-14-18(13-20(2)3)17-12-16(22-4)10-11-19(17)21(14)15-8-6-5-7-9-15;/h5-12H,13H2,1-4H3;1H

InChI Key

GXGIRSIVJABTFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC)C[NH+](C)C.[Cl-]

Origin of Product

United States

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